molecular formula C17H18ClFN2O3 B2605591 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride CAS No. 2418717-49-2

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride

Cat. No.: B2605591
CAS No.: 2418717-49-2
M. Wt: 352.79
InChI Key: OPSLGVPASUARNT-UHFFFAOYSA-N
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Description

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride is a complex organic compound that features a benzodioxine ring system, a fluorinated phenyl group, and an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxine ring system through a cyclization reaction, followed by the introduction of the aminomethyl and fluorophenyl groups via nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the benzodioxine or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and fluorophenyl groups play crucial roles in binding to these targets, while the benzodioxine ring system may contribute to the compound’s overall stability and bioavailability. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxine derivatives, fluorinated phenyl compounds, and aminomethyl-substituted molecules. Examples include:

    2,3-Dihydro-1,4-benzodioxine derivatives: These compounds share the core benzodioxine structure and may exhibit similar chemical reactivity and applications.

    Fluorophenyl derivatives: Compounds with fluorinated phenyl groups often have enhanced stability and unique pharmacological properties.

    Aminomethyl-substituted compounds: These molecules can interact with biological targets in ways similar to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride.

Uniqueness

What sets this compound apart is the combination of its structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3.ClH/c18-13-7-11(8-19)5-6-12(13)9-20-17(21)16-10-22-14-3-1-2-4-15(14)23-16;/h1-7,16H,8-10,19H2,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSLGVPASUARNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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